

Application of Proximity Ligation Assay for Psc Protein Interactions

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Compound of Interest

Compound Name: *Psc protein*

Cat. No.: *B1174784*

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Application Notes

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay technique used to detect protein-protein interactions in situ with single-molecule resolution.^{[1][2][3][4]} This method is particularly advantageous for studying interactions within their native cellular context, preserving the spatial integrity of the interacting molecules.^{[1][5][6]} This document provides a detailed guide for the application of PLA to investigate the interactions of the Posterior sex combs (Psc) protein, a core component of the Polycomb Repressive Complex 1 (PRC1).^{[7][8][9][10]}

Psc, along with other Polycomb group (PcG) proteins, plays a crucial role in the epigenetic regulation of gene expression, primarily through the silencing of developmental genes, including the homeotic (Hox) genes.^{[7][9][10][11]} The PRC1 complex, which includes Psc, is fundamental to maintaining the silenced state of target genes. Understanding the specific protein interactions of Psc within the PRC1 complex and with other nuclear proteins is essential for elucidating the mechanisms of gene silencing in development and its dysregulation in diseases such as cancer.^[7]

The PLA technique offers a significant advantage over traditional methods like co-immunoprecipitation by enabling the visualization and quantification of endogenous protein interactions within intact cells or tissues.^{[5][12][13][14]} The assay relies on the use of two primary antibodies raised in different species that recognize the two proteins of interest.^{[1][13]}

[14] Secondary antibodies, conjugated with unique oligonucleotides (PLA probes), bind to the primary antibodies.[1][12][15] When the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[1][5][12][13][14] The amplified DNA is detected with fluorescently labeled probes, appearing as distinct fluorescent spots, where each spot represents a single interaction event.[5][15]

This application note provides a detailed protocol for performing PLA to study the interaction of Psc with other proteins, such as Polycomb (Pc) and Polyhomeiotic (ph), within *Drosophila* tissues. It also includes a template for quantitative data analysis and visualizations of the experimental workflow and the relevant signaling pathway.

Quantitative Data Summary

The following table represents hypothetical quantitative data from a PLA experiment designed to investigate the interaction between Psc and Polycomb (Pc) proteins in *Drosophila* melanogaster larval imaginal discs. The data is presented as the average number of PLA signals per nucleus, providing a quantitative measure of the protein-protein interaction under different experimental conditions.

Experimental Condition	Target Protein 1	Target Protein 2	Average PLA Signals per Nucleus (\pm SEM)	Significance (p-value)
Wild Type	Psc	Pc	45.8 \pm 3.2	-
Psc Knockdown (RNAi)	Psc	Pc	5.2 \pm 1.1	< 0.001
Pc Knockdown (RNAi)	Psc	Pc	6.1 \pm 1.5	< 0.001
Negative Control (no primary antibodies)	-	-	1.3 \pm 0.4	< 0.001

Table 1: Quantitative Analysis of Psc-Pc Interaction using PLA. The table summarizes the quantification of PLA signals, where each signal represents an interaction between Psc and Pc. A significant reduction in PLA signals is observed upon the knockdown of either Psc or Pc, demonstrating the specificity of the assay. The negative control shows a minimal background signal. Data are represented as the mean \pm standard error of the mean (SEM) from three independent experiments. Statistical significance was determined using a one-way ANOVA with post-hoc Tukey's test.

Experimental Protocols

In Situ PLA Protocol for Psc Protein Interactions in Drosophila Imaginal Discs

This protocol is adapted from general PLA protocols for Drosophila tissues and is optimized for studying the interaction between the nuclear proteins Psc and its potential partners.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[16\]](#)

Materials:

- Drosophila melanogaster third instar larvae
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- PBST (PBS with 0.1% Triton X-100)
- Blocking Buffer (e.g., 1% Goat Serum in PBST)
- Primary Antibodies (raised in different species, e.g., rabbit anti-Psc and mouse anti-Pc)
- Duolink® In Situ PLA Probes (anti-rabbit PLUS and anti-mouse MINUS)
- Duolink® In Situ Detection Reagents (Ligation and Amplification solutions)
- Duolink® In Situ Wash Buffers A and B
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

- Mounting Medium
- Microscope slides and coverslips
- Humidity chamber

Procedure:

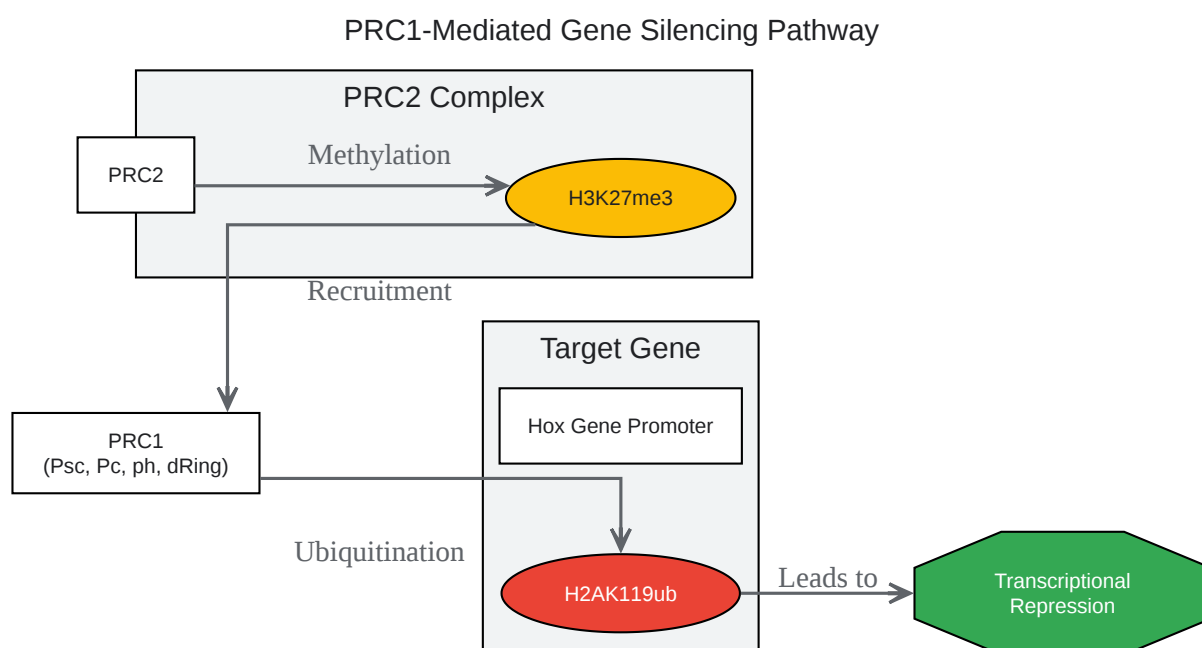
- Sample Preparation:
 - Dissect imaginal discs from third instar larvae in cold PBS.
 - Fix the dissected tissues in 4% PFA in PBS for 20 minutes at room temperature.
 - Wash the tissues three times with PBST for 5 minutes each.
- Permeabilization and Blocking:
 - Permeabilize the tissues with PBST for 10 minutes.
 - Block the samples in Blocking Buffer for 1 hour at room temperature in a humidity chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibodies (e.g., rabbit anti-Psc and mouse anti-Pc) to their optimal concentration in the Antibody Diluent provided with the PLA kit.
 - Incubate the samples with the primary antibody solution overnight at 4°C in a humidity chamber.
 - As a negative control, omit the primary antibodies in one set of samples.
- PLA Probe Incubation:
 - Wash the samples three times with Wash Buffer A for 5 minutes each.
 - Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the Antibody Diluent.

- Incubate the samples with the PLA probe solution for 1 hour at 37°C in a humidity chamber.
- Ligation:
 - Wash the samples two times with Wash Buffer A for 5 minutes each.
 - Prepare the ligation solution by diluting the Ligation buffer 1:5 with high-purity water and adding the Ligase at a 1:40 dilution.
 - Incubate the samples with the ligation solution for 30 minutes at 37°C in a humidity chamber.[\[15\]](#)
- Amplification:
 - Wash the samples two times with Wash Buffer A for 5 minutes each.
 - Prepare the amplification solution by diluting the Amplification buffer 1:5 with high-purity water and adding the Polymerase at a 1:80 dilution.
 - Incubate the samples with the amplification solution for 100 minutes at 37°C in a humidity chamber. Keep the samples protected from light from this step onwards.
- Detection and Mounting:
 - Wash the samples two times with Wash Buffer B for 10 minutes each.
 - Wash once with 0.01x Wash Buffer B for 1 minute.
 - Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
 - Wash briefly with PBS.
 - Mount the samples on microscope slides using an appropriate mounting medium.
- Image Acquisition and Analysis:
 - Visualize the samples using a fluorescence or confocal microscope. PLA signals will appear as distinct fluorescent spots.

- Acquire images, ensuring that the settings are consistent across all samples.
- Quantify the number of PLA signals per nucleus using image analysis software (e.g., ImageJ/FIJI with the BlobFinder plugin).

Visualizations

Signaling Pathway Diagram

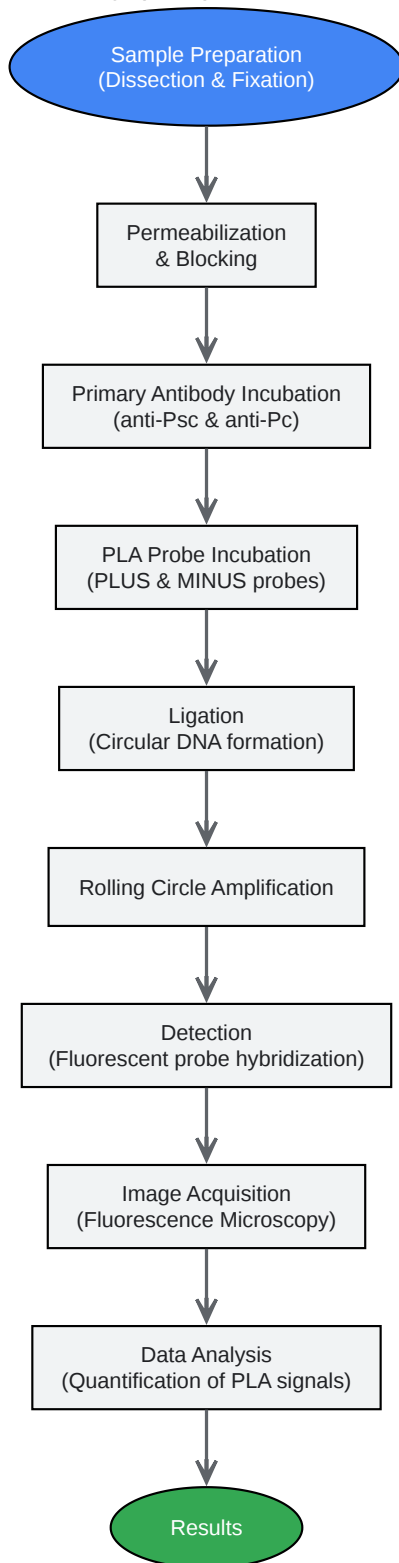


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Caption: PRC1-mediated gene silencing pathway.

Experimental Workflow Diagram

Proximity Ligation Assay (PLA) Workflow for Psc Interactions

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Caption: Proximity Ligation Assay (PLA) workflow.

Logical Relationship Diagram

Caption: Principle of Proximity Ligation Assay.

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